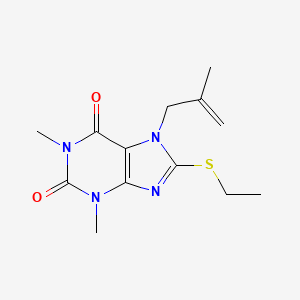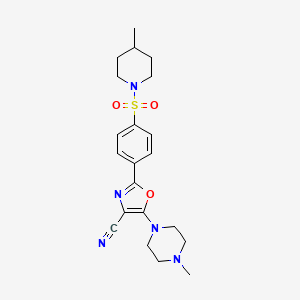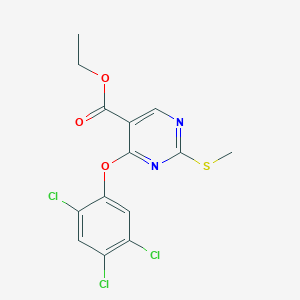
4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 . It is a pyrimidine derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a methyl group at the 4th position and a piperidin-3-yloxy group at the 2nd position .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
A study by Kaya et al. (2016) delved into the adsorption and corrosion inhibition properties of piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. The research highlights the potential application of these compounds in protecting metal surfaces against corrosion, a crucial aspect in industrial maintenance and longevity (Kaya et al., 2016).
Metabolism, Excretion, and Pharmacokinetics
Another study focused on the disposition of a dipeptidyl peptidase IV inhibitor (PF-00734200), examining its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research is significant for understanding the metabolic pathways of related compounds, offering insights into their biotransformation and elimination processes (Sharma et al., 2012).
Water-Soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Baraldi et al. (2012) explored the synthesis of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. The study's focus on improving water solubility at physiological pH for potential intravenous infusion demonstrates the importance of chemical modifications in enhancing drug delivery and efficacy (Baraldi et al., 2012).
Synthesis and Pharmacological Properties
Research by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with various pharmacological properties, including antiemetic, tranquilizing, and analgesic activities. This work underscores the versatile potential of pyrimidine derivatives in developing new therapeutic agents (Mattioda et al., 1975).
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
Gong et al. (2010) identified the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. The findings offer a comprehensive view of the drug's metabolic profile, crucial for optimizing treatment regimens and understanding potential interactions (Gong et al., 2010).
properties
IUPAC Name |
4-methyl-2-piperidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXLBAAIHWORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)
![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)
